Methyl 3,6-dichlorobenzo[b]thiophene-2-carboxylate
Overview
Description
Mechanism of Action
Target of Action
The primary target of Methyl 3,6-dichlorobenzo[b]thiophene-2-carboxylate, also known as BT2, is the Branched-Chain α-Ketoacid Dehydrogenase Complex (BCKDC) . BCKDC is a multi-enzyme complex that plays a crucial role in the metabolism of branched-chain amino acids (BCAAs), which are essential nutrients .
Mode of Action
BT2 acts as an inhibitor of the BCKDC kinase (BDK), with an IC50 value of 3.19 μM . It binds to BDK, triggering a conformational change in the N-terminal structural domain of the BCKDC, leading to the dissociation of BDK from BCKDC .
Biochemical Pathways
The inhibition of BDK by BT2 enhances the activity of BCKDC, thereby promoting the catabolism of BCAAs . This leads to a decrease in the levels of BCAAs and their corresponding branched-chain α-keto acids (BCKAs), which are the substrates of BCKDC .
Result of Action
The activation of BCKDC by BT2 leads to a decrease in the phosphorylation levels in heart, muscle, and kidney tissues after long-term BT2 treatment . Additionally, BT2 treatment reduces the protein levels of BDK in kidneys and heart .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3,6-dichlorobenzo[b]thiophene-2-carboxylate can be synthesized through a multi-step process involving the chlorination of benzo[b]thiophene followed by esterification. The general synthetic route involves:
Chlorination: Benzo[b]thiophene is chlorinated using chlorine gas in the presence of a catalyst such as iron(III) chloride to introduce chlorine atoms at the 3 and 6 positions.
Esterification: The chlorinated benzo[b]thiophene is then reacted with methanol and a strong acid catalyst like sulfuric acid to form the methyl ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 3,6-dichlorobenzo[b]thiophene-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Products with various functional groups replacing the chlorine atoms.
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives of the ester group.
Scientific Research Applications
Methyl 3,6-dichlorobenzo[b]thiophene-2-carboxylate is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: In studies involving the interaction of thiophene derivatives with biological systems.
Medicine: As a potential intermediate in the synthesis of pharmaceutical compounds.
Industry: In the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3,5-dichlorobenzo[b]thiophene-2-carboxylate
- Methyl 3,6-dibromobenzo[b]thiophene-2-carboxylate
- Methyl 3,6-difluorobenzo[b]thiophene-2-carboxylate
Uniqueness
Methyl 3,6-dichlorobenzo[b]thiophene-2-carboxylate is unique due to its specific substitution pattern, which can influence its reactivity and interaction with other molecules. The presence of chlorine atoms at the 3 and 6 positions can affect the compound’s electronic properties and steric hindrance, making it distinct from other similar compounds .
Properties
IUPAC Name |
methyl 3,6-dichloro-1-benzothiophene-2-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Cl2O2S/c1-14-10(13)9-8(12)6-3-2-5(11)4-7(6)15-9/h2-4H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVRUOIZSXBNGBH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=C(S1)C=C(C=C2)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Cl2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80971067 | |
Record name | Methyl 3,6-dichloro-1-benzothiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80971067 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5570-17-2, 21211-18-7 | |
Record name | Methyl 3,6-dichloro-1-benzothiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80971067 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 3,6-dichlorobenzo(b)thiophene-2-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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